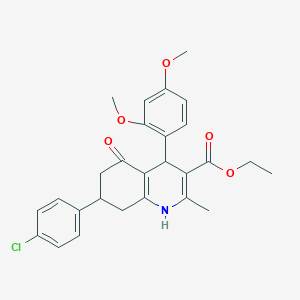![molecular formula C15H14FNO5S B4977705 methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate, also known as MFMSB, is a chemical compound that has been widely studied in the scientific research community. This compound is of interest due to its potential applications in the field of medicine and its unique chemical properties. In We will also discuss future directions for research on this compound.
Mécanisme D'action
The mechanism of action of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells and reduce the size of tumors. methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has also been found to be effective against a variety of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been found to be effective against a wide range of biological targets, making it a versatile compound for research. However, methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in certain applications. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate and its potential side effects.
Méthodes De Synthèse
The synthesis of methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 2-aminobenzoic acid with paraformaldehyde to produce 2-(formylamino)benzoic acid. The second step involves the reaction of 2-(formylamino)benzoic acid with 5-fluoro-2-methoxyaniline to produce 2-{[(5-fluoro-2-methoxyphenyl)amino]formyl}benzoic acid. The final step involves the reaction of 2-{[(5-fluoro-2-methoxyphenyl)amino]formyl}benzoic acid with methanesulfonyl chloride to produce methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against a variety of bacterial and fungal infections.
Propriétés
IUPAC Name |
methyl 2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-21-13-8-7-10(16)9-14(13)23(19,20)17-12-6-4-3-5-11(12)15(18)22-2/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWAKTYENSNPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine hydrochloride](/img/structure/B4977631.png)
![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4977640.png)

![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)

![N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4977686.png)

![4-(4-iodo-2-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4977716.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)